Differential Inhibition of p38α MAP Kinase and Cytokine Release versus the Unsubstituted Benzyl Lead
While direct p38α and cytokine release data for CAS 851802-03-4 have not been published, class-level SAR from the 2-benzylsulfanyl imidazole series provides a quantitative baseline. The unsubstituted benzylsulfanyl imidazole lead (compound 2b) exhibits IC50 values of 4.0 μM (p38), 1.1 μM (TNF-α), and 0.38 μM (IL-1β) in human peripheral blood mononuclear cells (PBMC). [1] Introduction of electron-withdrawing para-substituents on the benzyl ring in this series consistently enhances potency; for example, a 4-fluorobenzyl analog (compound 2q) achieves IC50 values of 0.63 μM (p38), 0.90 μM (TNF-α), and 0.04 μM (IL-1β). By extrapolation, CAS 851802-03-4, bearing the more lipophilic and electron-withdrawing 4-chlorobenzylthio group, is expected to exhibit a potency shift different from both the unsubstituted parent and the 4-fluoro analog. [2]
| Evidence Dimension | Inhibition of p38α MAP kinase, TNF-α, and IL-1β release in human PBMC |
|---|---|
| Target Compound Data | Not directly reported. Expected IC50 shift based on class SAR. |
| Comparator Or Baseline | Compound 2b (unsubstituted benzyl): IC50(p38)=4.0 μM, IC50(TNF-α)=1.1 μM, IC50(IL-1β)=0.38 μM. Compound 2q (4-F-benzyl): IC50(p38)=0.63 μM, IC50(TNF-α)=0.90 μM, IC50(IL-1β)=0.04 μM. |
| Quantified Difference | Compound 2q is 6–10 times more potent than 2b on p38 and IL-1β. The magnitude of shift for the 4-Cl analog (CAS 851802-03-4) is unquantified. |
| Conditions | In vitro enzyme and cell-based assays; human PBMC or whole blood. |
Why This Matters
Knowing the expected potency shift helps prioritize this compound over the unsubstituted or 4-fluoro analogs for programs targeting p38-mediated inflammatory pathways.
- [1] Laufer, S. A., Striegel, H. G., & Wagner, G. K. (2002). Imidazole inhibitors of cytokine release: probing substituents in the 2 position. Journal of Medicinal Chemistry, 45(21), 4695–4705. View Source
- [2] Laufer, S. A., Striegel, H. G., & Wagner, G. K. (2002). Imidazole inhibitors of cytokine release: probing substituents in the 2 position. Journal of Medicinal Chemistry, 45(21), 4695–4705. View Source
